![molecular formula C10H12N4 B11905762 (S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine CAS No. 944030-58-4](/img/structure/B11905762.png)
(S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the imidazopyridine core through cyclization of appropriate precursors.
Chiral Synthesis: Use of chiral catalysts or starting materials to ensure the (S)-configuration of the pyrrolidine ring.
Industrial Production Methods
Industrial production methods may involve:
Batch Processing: Standardized batch processes to ensure high yield and purity.
Continuous Flow Chemistry: Advanced techniques to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to receptors to modulate signaling pathways.
Pathways: Involvement in key biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Imidazopyridines: A class of compounds with similar core structures.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring.
Uniqueness
(S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine is unique due to its specific configuration and potential biological activities. Its combination of the imidazopyridine core with the chiral pyrrolidine ring sets it apart from other similar compounds.
Propiedades
Número CAS |
944030-58-4 |
|---|---|
Fórmula molecular |
C10H12N4 |
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
2-[(2S)-pyrrolidin-2-yl]-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C10H12N4/c1-2-8(12-4-1)10-13-7-3-5-11-6-9(7)14-10/h3,5-6,8,12H,1-2,4H2,(H,13,14)/t8-/m0/s1 |
Clave InChI |
WQILXFBGCXWLKS-QMMMGPOBSA-N |
SMILES isomérico |
C1C[C@H](NC1)C2=NC3=C(N2)C=NC=C3 |
SMILES canónico |
C1CC(NC1)C2=NC3=C(N2)C=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B11905686.png)

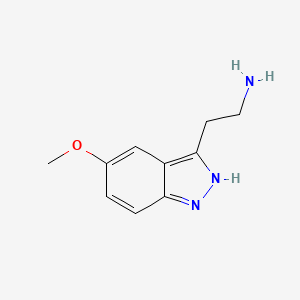
![4-Ethoxy-2-ethylbenzo[d]oxazole](/img/structure/B11905700.png)

![Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11905710.png)
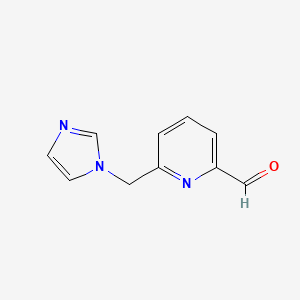
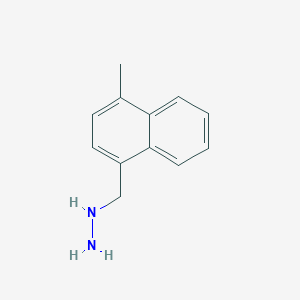
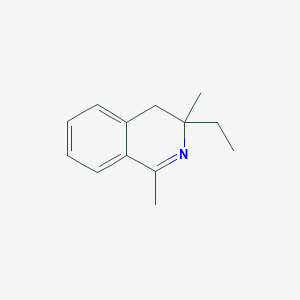


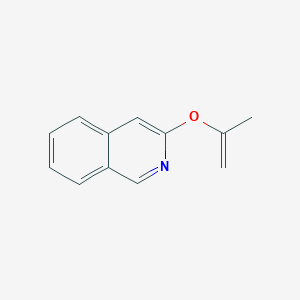

![(1R,1aR,7bS)-1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid](/img/structure/B11905776.png)
